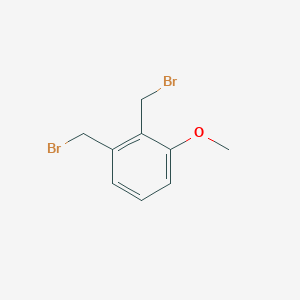

1,2-Bis(bromomethyl)-3-methoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2O |

|---|---|

Molecular Weight |

293.98 g/mol |

IUPAC Name |

1,2-bis(bromomethyl)-3-methoxybenzene |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

GGQGEUNWYGXQDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CBr)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Bromomethyl 3 Methoxybenzene and Analogues

Direct Bromomethylation Approaches and Regioselectivity

Direct bromomethylation of 2,3-dimethylanisole (3-methoxy-o-xylene) stands as a primary route to 1,2-Bis(bromomethyl)-3-methoxybenzene. This transformation typically involves the use of brominating agents that favor radical substitution at the benzylic positions of the methyl groups.

Radical Bromination Utilizing N-Bromosuccinimide (NBS) and Initiators

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is a widely utilized method for benzylic bromination. In the synthesis of this compound, 2,3-dimethylanisole is treated with NBS and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically conducted in a nonpolar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, under reflux or photochemical conditions to facilitate the formation of bromine radicals. koreascience.krmychemblog.com

The mechanism proceeds via a free-radical chain reaction. The initiator decomposes upon heating or irradiation to generate radicals, which then abstract a hydrogen atom from a benzylic position of the 2,3-dimethylanisole. The resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.comchemistrysteps.com This radical then reacts with NBS to form the monobrominated product and a succinimidyl radical, which continues the chain reaction. To achieve the desired bis(bromomethyl) derivative, a sufficient molar excess of NBS is required.

Table 1: Conditions for Radical Bromination of Methoxy-Substituted Toluenes

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Product(s) |

| 2,3-Dimethylanisole | NBS | AIBN/BPO | CCl₄ | Reflux/Irradiation | 1-(Bromomethyl)-2-methyl-3-methoxybenzene, this compound |

| Methoxy-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-Dichlorobenzene | 80 °C | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester |

This table presents typical conditions for benzylic bromination reactions. Specific yields and reaction times can vary based on the precise stoichiometry and reaction scale.

Controlled Bromination with Molecular Bromine

While NBS is a common choice for its selectivity, molecular bromine (Br₂) can also be used for benzylic bromination under radical conditions, typically involving photochemical initiation (e.g., UV light). However, controlling the reaction to favor the bis(bromomethyl) product over mono-brominated or ring-brominated side products can be challenging. The reaction conditions, such as temperature and the rate of bromine addition, must be carefully controlled to achieve the desired outcome. Without a Lewis acid catalyst, and in the presence of a radical initiator, bromine will preferentially react at the benzylic positions.

Investigation of Regiochemical Control and Isomer Distribution

The regioselectivity of the bromination of 2,3-dimethylanisole is a critical aspect of the synthesis. While the primary target is the bis(bromomethyl) derivative, the formation of isomers and byproducts is possible. The two methyl groups in 2,3-dimethylanisole are electronically similar, but their steric environments differ slightly, which can influence the rate of hydrogen abstraction.

Studies on the bromination of substituted xylenes have shown that the distribution of mono- and di-brominated products is highly dependent on the reaction conditions. The use of nonpolar solvents like carbon tetrachloride tends to favor side-chain (benzylic) bromination over nuclear (aromatic ring) bromination. mdma.ch In contrast, polar solvents can promote electrophilic aromatic substitution, leading to bromination of the benzene (B151609) ring. mdma.ch

For 2,3-dimethylanisole, the primary isomers of concern during monobromination would be 1-(bromomethyl)-2-methyl-3-methoxybenzene and 2-(bromomethyl)-1-methyl-3-methoxybenzene. Further bromination would then lead to the desired this compound. The statistical distribution of products can be influenced by the relative stability of the intermediate benzylic radicals.

Multi-Step Synthetic Pathways from Precursors

In cases where direct bromomethylation proves to be low-yielding or lacks the desired selectivity, multi-step synthetic sequences starting from more functionalized precursors can be employed.

Conversion Strategies from Substituted Benzaldehydes

A plausible multi-step synthesis of this compound can be envisioned starting from a suitably substituted benzaldehyde, such as 3-methoxy-2-methylbenzaldehyde. This approach would involve the initial reduction of the aldehyde functionality to a hydroxymethyl group, followed by the conversion of the resulting alcohol and the adjacent methyl group into bromomethyl groups.

The synthetic sequence could be as follows:

Reduction of the Aldehyde: The aldehyde group of 3-methoxy-2-methylbenzaldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄) to yield (3-methoxy-2-methylphenyl)methanol.

Conversion to the Bis(hydroxymethyl) Derivative: The remaining methyl group would need to be converted to a hydroxymethyl group. This could potentially be achieved through a sequence of benzylic bromination followed by hydrolysis, although this mirrors the direct bromination approach. A more controlled method might involve oxidation of the methyl group to a carboxylic acid, followed by reduction.

Conversion of Diol to Dibromide: The resulting 1,2-bis(hydroxymethyl)-3-methoxybenzene can then be converted to the desired this compound using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Approaches from Dimethylated Aromatic Compounds

The most direct multi-step pathway begins with 2,3-dimethylanisole. This approach focuses on the controlled functionalization of the two methyl groups.

A common strategy involves the initial formation of the corresponding diol, 1,2-bis(hydroxymethyl)-3-methoxybenzene, which is then converted to the dibromide.

Formation of the Diol: This can be a challenging step. One potential route involves the oxidation of 2,3-dimethylanisole to 3-methoxyphthalic acid, followed by reduction of the carboxylic acid groups to alcohols.

Conversion to the Dibromide: As mentioned previously, the diol can be readily converted to this compound using standard brominating agents like PBr₃ or HBr.

Derivatization from Resorcinol and Anisole (B1667542) Analogues

The synthesis of this compound and its analogues often begins with readily available, methoxy-substituted aromatic compounds derived from resorcinol or anisole. The methoxy (B1213986) group is an activating ortho-, para-director, facilitating electrophilic substitution reactions required to introduce the bromomethyl functionalities.

A common strategy involves the direct bromomethylation of anisole analogues. For instance, the synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, a structurally similar compound, is achieved by reacting 1,2-dimethoxybenzene with paraformaldehyde and a 33% solution of hydrogen bromide (HBr) in acetic acid. researchgate.net This one-pot reaction proceeds by first forming a hydroxymethyl intermediate via electrophilic aromatic substitution, which is then converted to the bromomethyl group by HBr. The reaction mixture is stirred at room temperature before being heated to drive the reaction to completion, yielding the desired product as a precipitate. researchgate.net

Another approach is a two-step process involving an initial chloromethylation or hydroxymethylation followed by conversion to the bromide. For example, related compounds such as 4-(bromomethyl)-1,2-dimethoxybenzene and 5-(bromomethyl)-1,2,3-trimethoxybenzene have been synthesized from their corresponding phenylmethanol precursors. researchgate.net The methanol derivatives, themselves prepared from the parent methoxybenzenes, are treated with phosphorus tribromide (PBr₃) in diethyl ether at 0 °C. researchgate.net This method provides a clean conversion to the bromomethyl derivative. These derivatization strategies highlight the utility of activated benzene rings, such as those in anisole analogues, as foundational substrates for building bis(bromomethyl) structures.

| Starting Material | Reagents | Product | Key Conditions |

| 1,2-Dimethoxybenzene | Paraformaldehyde, HBr in Acetic Acid | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | Stir at room temp, then heat to 338 K |

| (3,4,5-trimethoxyphenyl)methanol | PBr₃ in Diethyl Ether | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | 0 °C to room temperature |

| (3,4-Dimethoxyphenyl)methanol | PBr₃ in Diethyl Ether | 4-(Bromomethyl)-1,2-dimethoxybenzene | 0 °C to room temperature |

Advanced Catalytic and Transformation Methods

Modern synthetic chemistry seeks to improve upon classical methods by employing advanced catalytic systems and novel transformations to enhance reaction selectivity, efficiency, and the complexity of accessible molecules.

Halogen Exchange Reactions for Enhanced Selectivity

These exchange reactions are typically equilibrium processes. societechimiquedefrance.fr To drive the reaction toward the desired bromide product, reaction conditions can be manipulated, for instance by using a large excess of the bromide source or by removing the chloride byproduct. societechimiquedefrance.fr The process is highly chemoselective, targeting the carbon-halogen bond without affecting other functional groups on the aromatic ring. societechimiquedefrance.fr Catalysts are often essential for achieving practical reaction rates. Lewis acids, such as ferric bromide, can catalyze the exchange with HBr, while phase-transfer catalysts like quaternary onium salts are effective when using metal bromide salts, particularly in biphasic systems. societechimiquedefrance.fr

Stereoselective Synthesis of Complex Structures Incorporating Bis(bromomethyl) Units

The 1,2-bis(bromomethyl) motif is a powerful building block for constructing complex, often stereoselective, molecular architectures. The two reactive bromomethyl groups can act as handles for intramolecular or intermolecular alkylations to form larger cyclic or polycyclic systems.

Research has shown that α,α'-dibromo-o-xylene derivatives, including electron-rich systems like 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, can be used in the synthesis of indan-based α-amino acids. acs.org This methodology involves the bis-alkylation of an isocyanoacetate precursor, where the two bromomethyl groups react to form a new five-membered ring, thereby creating the indan scaffold. acs.org

Furthermore, bis(bromomethyl)arenes are key precursors in the synthesis of complex macrocycles like cyclophanes. jku.at The intramolecular Wurtz-type coupling of these units can lead to the formation of strained, chiral paracyclophanes. jku.at In another example, the coupling of 1,2-bis(bromomethyl)benzene (B41939) with o-phthalaldehyde in the presence of a photoredox catalyst and triphenylphosphine resulted in the formation of dibenzo[a,e]cyclooctene, a complex eight-membered ring system. nih.gov These examples demonstrate that the bis(bromomethyl) functionality is a versatile synthon for creating intricate molecular frameworks where stereoselectivity can be introduced through the use of chiral catalysts, auxiliaries, or substrates in subsequent transformations.

Process Optimization and Industrial Scalability Research

Translating laboratory-scale syntheses to industrial production requires a focus on process optimization, safety, and sustainability. Research in this area for compounds like this compound centers on advanced reactor technology and efficient catalytic systems.

Development of Continuous Flow Reactor Systems for Production

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processes, especially for reactions that are exothermic or involve hazardous reagents, as is common in bromination and bromomethylation reactions. laryee.comfrontiersin.org The use of continuous flow reactors, such as microchannel or packed-bed reactors, provides superior control over reaction parameters. laryee.commit.edu

The small internal volume of these reactors enhances safety by minimizing the amount of hazardous material present at any given time. researchgate.net Furthermore, the high surface-area-to-volume ratio allows for extremely efficient heat transfer, preventing thermal runaways and reducing the formation of byproducts that can occur at elevated temperatures in large batch reactors. laryee.comfrontiersin.org Precise control over residence time, temperature, and stoichiometry leads to improved yield, higher product purity, and better reproducibility. laryee.com These features make continuous flow systems a highly attractive option for the scalable, safe, and efficient production of this compound.

| Advantage of Continuous Flow Systems | Description |

| Enhanced Safety | Small reactor volumes limit the quantity of hazardous reagents and intermediates at any moment, reducing risks. laryee.comresearchgate.net |

| Superior Heat Transfer | High surface-area-to-volume ratio allows for rapid and efficient removal of reaction heat, preventing hotspots and thermal runaways. laryee.comfrontiersin.org |

| Precise Process Control | Accurate control over residence time, temperature, and mixing leads to higher selectivity, improved yields, and greater reproducibility. laryee.commit.edu |

| Improved Mass Transfer | Efficient mixing in microreactors accelerates reaction rates, particularly in multiphase systems. researchgate.net |

| Scalability | Production can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), simplifying the transition from lab to industry. laryee.com |

Catalytic Systems for Efficiency and Sustainability

The development of efficient and sustainable catalytic systems is crucial for modern chemical manufacturing. For the synthesis of this compound and its precursors, catalysis can be applied to both the construction of the substituted benzene core and the introduction of the functional groups. As mentioned, Lewis acids and phase-transfer catalysts can significantly improve the efficiency of halogen exchange reactions. societechimiquedefrance.fr

In building the core aromatic structure, modern transition-metal catalysis offers sustainable alternatives to classical methods. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, can be used to assemble functionalized biaryl structures from bromo- and boryl-substituted precursors, which could then be further elaborated. nih.gov Similarly, iridium-mediated C-H activation provides a direct route to borylated aromatics, which are versatile intermediates for further functionalization. nih.gov By designing synthetic routes that incorporate these catalytic steps, it is possible to reduce the number of synthetic steps, minimize waste, and avoid the use of stoichiometric and often hazardous reagents, aligning the production process with the principles of green chemistry.

Strategies for Mitigating Side Reactions and Enhancing Product Purity

The successful synthesis of this compound with high purity hinges on the careful control of reaction parameters to favor the desired dibromination at the benzylic positions while suppressing competing reactions. Key strategies focus on the choice of brominating agent, reaction conditions, and the use of radical initiators.

Controlling Stoichiometry and Reagent Purity

A fundamental strategy to minimize the formation of the monobrominated intermediate, 1-(bromomethyl)-2-methyl-3-methoxybenzene, is the use of a stoichiometric excess of the brominating agent. Research on analogous compounds, such as the synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, has demonstrated that employing at least two equivalents of N-bromosuccinimide (NBS) is crucial for driving the reaction towards the desired dibrominated product. researchgate.net

Furthermore, the purity of the reagents, particularly NBS, plays a critical role. The presence of moisture in NBS can lead to the formation of hydrobromic acid (HBr), which can promote electrophilic aromatic substitution, resulting in ring bromination as a significant side reaction. researchgate.net Therefore, ensuring the use of dry NBS is a simple yet effective measure to enhance product purity.

Selection of Brominating Agents and Initiators

While NBS is a commonly used reagent for benzylic bromination, other agents can offer improved selectivity. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) used in conjunction with a catalytic amount of a Lewis acid like zirconium tetrachloride (ZrCl₄) has been shown to prevent competing ring bromination that can occur with Brønsted acids. scientificupdate.com

The choice of radical initiator and the method of initiation also significantly impact the reaction outcome. Thermal initiators like benzoyl peroxide and 2,2'-azobisisobutyronitrile (AIBN) are effective. However, photo-initiation using UV light can offer more precise control over the generation of bromine radicals, potentially leading to cleaner reactions. In the synthesis of a related compound, a photo-initiated reaction with NBS in dichloromethane showed a marked improvement in the yield of the desired product (from 47% to 80%) compared to a thermally initiated reaction in chlorobenzene.

Optimizing Reaction Conditions

The selection of solvent and reaction temperature is paramount in controlling the selectivity of benzylic bromination. Non-polar solvents like carbon tetrachloride (CCl₄) have traditionally been used. researchgate.net However, due to toxicity concerns, alternative solvents are often sought. The reaction temperature must be carefully managed to ensure a sufficient rate of radical formation without promoting undesired side reactions.

The following table summarizes the impact of different synthetic strategies on the outcome of benzylic bromination of methoxy-substituted xylenes, drawing parallels for the synthesis of this compound.

| Strategy | Parameter | Observation/Finding | Impact on Purity | Reference |

|---|---|---|---|---|

| Stoichiometry Control | NBS Equivalents | Use of at least 2 equivalents of NBS favors dibromination over monobromination. | Reduces the presence of 1-(bromomethyl)-2-methyl-3-methoxybenzene. | researchgate.net |

| Reagent Purity | NBS Moisture | Dry NBS is essential to prevent the formation of HBr, which catalyzes ring bromination. | Minimizes the formation of ring-brominated side products. | researchgate.net |

| Alternative Brominating Agent | DBDMH/ZrCl₄ | This combination can prevent competing bromination of the aromatic ring. | Increases selectivity for benzylic bromination over aromatic bromination. | scientificupdate.com |

| Initiation Method | Photo-initiation vs. Thermal Initiation | Photo-initiation can lead to higher yields of the desired product compared to thermal initiation. | Enhances the overall yield and potentially the purity of the desired product. |

Purification Techniques

Even with optimized synthetic strategies, the crude product mixture will likely contain residual starting material, monobrominated intermediates, and other side products. Therefore, effective purification is essential. Recrystallization from a suitable solvent is a common and effective method for isolating this compound from less soluble impurities. Column chromatography can also be employed for more challenging separations, allowing for the isolation of the desired product with high purity.

By implementing a combination of these strategies—careful control of stoichiometry, use of pure reagents, selection of appropriate brominating agents and initiators, optimization of reaction conditions, and effective purification—the synthesis of this compound can be steered towards higher yields and enhanced product purity, making it suitable for its intended downstream applications.

Reactivity Profiles and Mechanistic Investigations of 1,2 Bis Bromomethyl 3 Methoxybenzene

Nucleophilic Substitution Reactions at Benzylic Centers

The compound 1,2-Bis(bromomethyl)-3-methoxybenzene possesses two primary benzylic bromide functionalities. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize either the carbocation intermediate in an SN1 pathway or the transition state in an SN2 pathway through resonance. quora.comstudy.com The presence of two such reactive sites on the same molecule makes this compound a valuable precursor for the synthesis of various bifunctional molecules and macrocyclic structures.

The methoxy (B1213986) group (-OCH₃) on the benzene ring is an electron-donating group through resonance. This electronic effect can further influence the reactivity of the benzylic centers, typically by stabilizing the benzylic carbocation and thus potentially favoring an SN1 mechanism under appropriate conditions.

This compound readily reacts with oxygen-centered nucleophiles, such as alcohols and phenols, via Williamson ether synthesis to form the corresponding ethers. orgchemres.orgorganic-chemistry.org When bifunctional nucleophiles like diols or diphenols are used, this reaction becomes a powerful tool for the construction of macrocyclic polyethers, including crown ethers. mdpi.combeilstein-journals.org The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide ion. chemspider.com The choice of base and solvent can influence the reaction yield. For instance, cesium carbonate in acetonitrile is often effective for macrocyclization reactions. beilstein-journals.org

These macrocyclization reactions are foundational in supramolecular chemistry, creating host molecules capable of complexing specific ions or neutral guests. The size of the resulting macrocycle can be controlled by the length of the chain in the dinucleophile. nih.gov

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

| Dinucleophile | Base/Solvent | Product Type | Yield (%) |

|---|---|---|---|

| Catechol | K₂CO₃ / Acetone | Dibenzo-dioxocine derivative | Moderate |

| Resorcinol | Cs₂CO₃ / DMF | Macrocyclic polyether | Good |

| Tetraethylene glycol | K₂CO₃ / Toluene | Crown ether derivative | Variable |

Note: Yields are representative and can vary significantly based on specific reaction conditions and substrate structure.

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily displace the bromide ions of this compound to form C-N bonds. The reaction with diamines is a common strategy for the synthesis of nitrogen-containing macrocycles (macrocyclic polyamines). researchgate.netnih.govecnu.edu.cn These reactions often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The reaction with sodium azide is another important transformation, converting the dibromide into the corresponding diazide. nih.gov This diazide is a stable intermediate that can be isolated but is often generated in situ for subsequent reactions. nih.gov Diazides are versatile precursors, most notably for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient construction of bis(1,2,3-triazole) derivatives. nih.govnih.gov

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent/Solvent | Product Type | Yield (%) |

|---|---|---|---|

| Ethylenediamine | K₂CO₃ / CH₃CN | Diazamacrocycle | Good nih.gov |

| Piperazine | Na₂CO₃ / DMF | Bridged piperazine derivative | Moderate ias.ac.in |

| Sodium Azide (NaN₃) | Acetone/H₂O | 1,2-Bis(azidomethyl)-3-methoxybenzene | High |

Note: Yields are representative and can vary based on specific reaction conditions.

Similar to oxygen and nitrogen nucleophiles, sulfur-centered nucleophiles like thiols react efficiently with this compound. The reaction with dithiols under basic conditions is a key method for synthesizing sulfur-containing macrocycles, known as thiacyclophanes. researchgate.net These reactions proceed via the formation of a highly nucleophilic thiolate anion, which then displaces the bromide leaving groups. The resulting macrocycles are important in coordination chemistry and materials science.

Table 3: Examples of Reactions with Sulfur-Centered Nucleophiles

| Dinucleophile | Base/Solvent | Product Type | Yield (%) |

|---|---|---|---|

| 1,2-Ethanedithiol | NaOH / Ethanol | Dithiacyclophane | Moderate |

| 1,3-Propanedithiol | Cs₂CO₃ / DMF | Dithiacyclophane | Good |

Note: Yields are representative and can vary based on specific reaction conditions.

Nucleophilic substitution at a benzylic carbon can proceed through either an SN1 or SN2 mechanism, and often a borderline mechanism is observed. study.com

SN2 Mechanism : This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. The rate is dependent on the concentration of both the substrate and the nucleophile. For primary benzylic halides like this compound, the SN2 pathway is sterically accessible. The benzene ring stabilizes the transition state through π-orbital overlap, accelerating the reaction compared to a typical primary alkyl halide.

SN1 Mechanism : This pathway involves the formation of a carbocation intermediate in the rate-determining step. The benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the benzene ring. The electron-donating methoxy group further stabilizes this carbocation, making the SN1 pathway more favorable, especially with weak nucleophiles or in polar protic solvents. quora.com

Table 4: General Kinetic and Thermodynamic Parameters for Benzyl Bromide Reactions

| Parameter | Typical Value/Observation for Benzyl Bromide |

|---|---|

| Reaction Order | Typically second-order (first in substrate, first in nucleophile), but can have first-order component. researchgate.net |

| Mechanism | SN1, SN2, or borderline, depending on nucleophile, solvent, and substituents. study.com |

| Hammett ρ value | Positive for reactions with amines, suggesting a buildup of negative charge in the transition state (SN2-like). asianpubs.org |

| Activation Energy (Ea) | Generally lower than for corresponding non-benzylic alkyl halides due to transition state/intermediate stabilization. |

| C-Br Bond Dissociation Energy | ~239 kJ/mol (for benzyl bromide), lower than for many alkyl bromides, indicating a weaker bond. researchgate.net |

Cyclization and Ring-Forming Transformations

The difunctional nature of this compound makes it an ideal building block for constructing cyclic molecules. These transformations can be broadly categorized as intermolecular reactions with dinucleophiles to form large macrocycles or as precursors to intramolecular cyclization reactions for forming smaller heterocyclic systems.

While direct intramolecular cyclization of this compound is not feasible, it serves as a crucial starting material for precursors that can undergo such reactions. For example, reaction with a primary amine (R-NH₂) can yield an N-substituted isoindoline derivative. mdpi.comjmchemsci.com The initial double substitution forms a diamine intermediate which, if the linker 'R' is appropriate, is not the final product. Instead, a [1+1] condensation with a primary amine forms a five-membered heterocyclic ring fused to the benzene ring.

Similarly, derivatives of the title compound can be used to synthesize other fused heterocyclic systems. For instance, conversion of the bromomethyl groups to other functionalities can set the stage for cyclization reactions that form systems like benzofurans or other heterocycles, although this often involves multiple synthetic steps. nih.govresearchgate.netd-nb.infoorganic-chemistry.org The ortho positioning of the two reactive side chains is key to the formation of these fused five- or six-membered rings.

Table 5: Examples of Heterocyclic Systems Derived from 1,2-Bis(bromomethyl)benzene (B41939) Precursors

| Reagent | Intermediate Type | Heterocyclic Product |

|---|---|---|

| Primary Amine (e.g., methylamine) | N-methyl-1,3-dihydroisoindole | Isoindoline mdpi.comorganic-chemistry.org |

| Hydrazine | Diamine intermediate | Phthalazine derivative |

Intermolecular Cyclization for Macrocyclic Architecture Construction

The bifunctional nature of this compound makes it a valuable building block for the synthesis of macrocyclic compounds. The two bromomethyl groups can react with difunctional nucleophiles in an intermolecular fashion to form large rings. This strategy is a cornerstone in the field of supramolecular chemistry and materials science.

A common approach involves the reaction of this compound with dithiols or diamines under high-dilution conditions to favor intramolecular cyclization of the intermediate over intermolecular polymerization. For instance, the condensation of a similar compound, 5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene, with a di-p-toluenesulfonate of ethylene glycol has been utilized in the synthesis of chiral crown ethers. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ions of the diol displace the bromide ions of the bromomethyl groups to form the macrocyclic ether.

The general principle of this approach is outlined in the following reaction scheme:

| Reactant A | Reactant B | Product | Reaction Type |

| This compound | A dinucleophile (e.g., a dithiol or diamine) | A macrocycle | Nucleophilic substitution |

This method allows for the construction of a wide variety of macrocyclic architectures with tailored cavity sizes and functionalities, which can have applications in host-guest chemistry, ion sensing, and catalysis.

Synthesis of Fused-Ring and Polycyclic Aromatic Derivatives

The reactivity of the bromomethyl groups in this compound can also be harnessed for the synthesis of fused-ring systems and polycyclic aromatic hydrocarbons (PAHs). These reactions often involve intramolecular cyclization or a sequence of reactions that lead to the formation of new aromatic rings.

One strategy for the synthesis of fused-ring systems is through an intramolecular Friedel-Crafts reaction. youtube.com If the molecule is first functionalized with a suitable aromatic group, the two bromomethyl groups can be converted to a more reactive species that can then undergo an intramolecular cyclization to form a new ring fused to the original benzene ring.

The synthesis of PAHs can be achieved through various cross-coupling strategies where the bromomethyl groups are first converted to other functional groups that can participate in ring-forming reactions. For example, conversion of the bromomethyl groups to vinyl groups followed by an intramolecular Diels-Alder reaction could lead to the formation of a new six-membered ring.

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromomethyl groups of this compound are excellent handles for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the formation of new chemical bonds. youtube.comsigmaaldrich.comnobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. acs.org The bromomethyl groups of this compound can be coupled with aryl or vinyl boronic acids to form diarylmethanes or allylbenzenes, respectively. This reaction is highly tolerant of a wide range of functional groups and is a powerful tool for the synthesis of complex molecules.

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Arylboronic acid | Palladium complex | 1,2-Bis(arylmethyl)-3-methoxybenzene |

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. sigmaaldrich.comnobelprize.orgnih.gov While typically applied to aryl or vinyl halides, modifications of the Heck reaction can be used to couple benzylic halides like this compound with alkenes. This reaction provides a direct method for the vinylation of the benzylic positions.

Copper-Mediated Coupling Processes (e.g., Ullmann Coupling)

Copper-mediated coupling reactions, particularly the Ullmann condensation, are valuable for the formation of carbon-oxygen and carbon-nitrogen bonds. researchgate.net

Ullmann Condensation: This reaction involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst and a base. The bromomethyl groups of this compound can react with phenols or anilines to form diaryl ethers or diaryl amines, respectively. This reaction is particularly useful for the synthesis of molecules with specific electronic and photophysical properties.

Strategic Use in Organometallic Compound Formation

The bromomethyl groups of this compound can be used to synthesize a variety of organometallic compounds. For example, reaction with metal carbonyl anions can lead to the formation of organometallic complexes where the benzene derivative acts as a ligand. Furthermore, the bromine atoms can be replaced by other functional groups that can then coordinate to a metal center. These organometallic compounds can have applications in catalysis and materials science.

Further Functional Group Conversions

The bromomethyl groups of this compound are versatile handles for a wide range of functional group interconversions. These transformations allow for the introduction of a variety of functionalities, further expanding the synthetic utility of this compound.

One common transformation is the nucleophilic substitution of the bromide ions with other nucleophiles. For example, reaction with sodium azide can be used to introduce azide groups, which can then be further transformed into amines or used in "click" chemistry reactions. A one-pot nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed (3 + 2) cycloaddition with terminal alkynes, has been shown to be an efficient method for the synthesis of bis(1,2,3-triazole) derivatives. nih.gov

Other nucleophiles that can be used include cyanide, which can be used to introduce a nitrile group that can then be hydrolyzed to a carboxylic acid, and acetate, which can be used to introduce an ester group that can then be hydrolyzed to an alcohol. The bromomethyl groups can also be oxidized to form the corresponding dialdehyde, which is a valuable building block for the synthesis of a variety of other compounds.

| Reagent | Product Functional Group |

| Sodium azide (NaN3) | Azide (-N3) |

| Sodium cyanide (NaCN) | Nitrile (-CN) |

| Sodium acetate (NaOAc) | Acetate (-OAc) |

| Oxidizing agent (e.g., DMSO, NBS) | Aldehyde (-CHO) |

These functional group conversions significantly enhance the versatility of this compound as a starting material in organic synthesis.

Selective Oxidation of Bromomethyl Moieties to Carboxylic Acids

The benzylic positions of this compound are activated and susceptible to oxidation. The selective oxidation of both bromomethyl groups provides a direct synthetic route to 3-methoxyphthalic acid, a valuable building block in organic synthesis. The transformation of benzylic halides to carboxylic acids can be achieved using a variety of strong oxidizing agents.

The general reaction involves the conversion of the C-Br bonds to C-O bonds, typically proceeding through an intermediate aldehyde stage which is further oxidized to the carboxylic acid. The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid undesired side reactions, such as aromatic ring oxidation. Common reagents for this type of transformation include potassium permanganate (KMnO₄), nitric acid (HNO₃), and chromium-based oxidants. The benzylic oxidation is a useful method for preparing substituted benzoic acids, as the carboxyl group cannot be directly added via electrophilic aromatic substitution chemistrysteps.com.

Table 1: Common Oxidizing Agents for Benzylic Positions

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | A powerful and common oxidant for converting alkylbenzenes to benzoic acids. |

| Nitric Acid (HNO₃) | Concentrated, heat | Can also lead to nitration of the aromatic ring if conditions are not controlled. |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ in H₂SO₄ | A strong oxidant, but its use is limited due to the toxicity of chromium(VI). |

For this compound, the oxidation would proceed as follows:

This compound + [O] → 3-Methoxyphthalic acid

This transformation highlights the synthetic utility of the bromomethyl groups as precursors to carboxylic acid functionalities, enabling the synthesis of polysubstituted aromatic compounds chemistrysteps.comlibretexts.orgpressbooks.pub.

Reductive Transformations of Benzylic Bromides

The bromomethyl groups in this compound can undergo reductive transformations to yield the corresponding methyl groups, resulting in the formation of 3-methoxy-o-xylene. This reduction of benzylic halides is a key reaction in organic synthesis for removing a functional handle after it has served its purpose or for preparing specific alkylbenzene derivatives.

A variety of reducing systems can be employed for this purpose. A notable green, inexpensive, and metal-free method involves the use of a combination of phosphorous acid (H₃PO₃) and iodine (I₂) nih.gov. This system has been shown to be effective for the reduction of a range of benzyl halides to their corresponding benzyl derivatives in good yields nih.gov. The reaction is typically carried out in a solvent like 1,2-dichloroethane (DCE) at elevated temperatures nih.gov. The scope of this method includes benzyl bromides bearing both electron-donating and electron-withdrawing groups nih.gov.

Table 2: Selected Reducing Systems for Benzylic Halides

| Reducing System | Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Phosphorous Acid/Iodine | H₃PO₃, I₂ | 1,2-Dichloroethane (DCE), 120 °C | Metal-free, inexpensive, environmentally friendly nih.gov. |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, room temperature | Clean reaction, high yields, but requires a pressurized H₂ setup. |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | Tetrahydrofuran (THF), reflux | Powerful reducing agent, but highly reactive and requires anhydrous conditions. |

The successful reduction of both benzylic bromide moieties in this compound would provide a straightforward route to 3-methoxy-1,2-dimethylbenzene.

Reactivity of the Methoxy Substituent in Directed Reactions

The methoxy group on the aromatic ring of this compound can play a crucial role in directing further functionalization of the arene core through a process known as Directed Ortho Metalation (DoM). In DoM, a substituent on the benzene ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton wikipedia.orgorganic-chemistry.orgbaranlab.org. The methoxy group is a moderately powerful DMG baranlab.org.

The mechanism involves the coordination of the Lewis acidic lithium atom of an alkyllithium base (like n-butyllithium) to the Lewis basic oxygen atom of the methoxy group wikipedia.orgbaranlab.org. This coordination brings the base into proximity with the ortho-protons, increasing their kinetic acidity and leading to selective deprotonation organic-chemistry.org. The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a new substituent specifically at the ortho position wikipedia.org.

For this compound, the methoxy group is at position 3. The two ortho positions are C2 and C4. Since the C2 position is already substituted with a bromomethyl group, the DoM reaction would be expected to occur at the C4 position. This allows for the regioselective introduction of a wide range of functional groups, providing a powerful tool for the synthesis of polysubstituted aromatic compounds libretexts.orgpressbooks.pubyoutube.com.

Table 3: Relative Directing Ability of Common Directed Metalation Groups (DMGs)

| Relative Strength | DMG Functional Group | Example |

|---|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) | Amides, Sulfonamides, Carbamates |

| Moderate | -OMe, -CH₂NR₂, -NH(CO)R | Methoxy, Tertiary Amines, Acylamines |

Mechanistic Elucidation of Reaction Pathways

Identification and Characterization of Reaction Intermediates

The reactions involving the benzylic bromide moieties of this compound can proceed through several distinct mechanistic pathways, each characterized by unique reaction intermediates. The specific pathway followed depends on the reaction conditions, the nature of the nucleophile/base, and the solvent.

Radical Intermediates: In free-radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS) initiated by light or heat, the key intermediate is a benzylic radical masterorganicchemistry.comacs.org. The stability of this radical is significantly enhanced by resonance delocalization of the unpaired electron into the adjacent π-system of the benzene ring masterorganicchemistry.com. The first step is the homolytic cleavage of the initiator, which then abstracts a benzylic hydrogen to form the resonance-stabilized benzylic radical chemistrysteps.com.

Carbocation Intermediates (Sₙ1 Pathway): In nucleophilic substitution reactions under solvolytic or acidic conditions with weak nucleophiles, the reaction may proceed through an Sₙ1 mechanism. This pathway involves the departure of the bromide leaving group to form a benzylic carbocation intermediate. Like the benzylic radical, this carbocation is stabilized by resonance, which delocalizes the positive charge across the aromatic ring.

Transition States (Sₙ2 Pathway): With strong nucleophiles in polar aprotic solvents, the preferred mechanism is often Sₙ2 (bimolecular nucleophilic substitution) mdpi.comresearchgate.net. This mechanism does not involve a discrete intermediate but rather proceeds through a high-energy transition state. In this state, the nucleophile attacks the electrophilic benzylic carbon from the side opposite the leaving group, leading to a pentacoordinate carbon with partially formed and partially broken bonds mdpi.comresearchgate.net.

In certain catalytic processes, such as the cobalt-bromide-catalyzed autoxidation of methylarenes, benzylic bromides act as crucial intermediates that participate in the catalytic cycle. They can react with the metal catalyst (e.g., Co(III)) and undergo catalyzed oxidation or solvolysis, indicating a complex network of organometallic and radical intermediates nih.gov.

Table 4: Key Intermediates in Reactions of Benzylic Bromides

| Reaction Type | Key Intermediate | Characteristics | Favorable Conditions |

|---|---|---|---|

| Free Radical | Benzylic Radical | Resonance-stabilized, neutral species | High temperature, UV light, radical initiators (e.g., AIBN, peroxides) |

| Sₙ1 Substitution | Benzylic Carbocation | Resonance-stabilized, positively charged | Polar protic solvents, weak nucleophiles, Lewis acid catalysis |

Transition State Analysis and Energy Landscapes

Understanding the reactivity of this compound requires detailed analysis of the transition states and potential energy surfaces of its reactions. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating these complex mechanistic details for related benzyl bromide systems researchgate.net.

Sₙ2 Transition States: For bimolecular nucleophilic substitution (Sₙ2) reactions, computational studies reveal that the transition state possesses a distorted trigonal-bipyramidal geometry at the benzylic carbon researchgate.net. The properties of this transition state are highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups tend to result in "loose" transition states with longer forming and breaking bonds, while electron-withdrawing groups lead to "tight" transition states researchgate.net. The methoxy group in this compound, being electron-donating, would be expected to promote a looser Sₙ2 transition state.

Energy Landscapes: The energy landscape, or potential energy surface, maps the energy of the system as a function of the geometric coordinates of the atoms. The activation energy (ΔG‡ or ΔH‡), which determines the reaction rate, corresponds to the energy difference between the reactants and the highest-energy transition state on the reaction pathway researchgate.net. DFT calculations can predict these activation barriers. Studies on the nucleophilic substitution of benzyl bromides have shown that both electron-donating and electron-withdrawing substituents can accelerate the reaction, indicating a change in mechanism or transition state character researchgate.net. The solvent also has a profound effect, as it can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape researchgate.netresearchgate.net.

Table 5: Influence of Substituents on Sₙ2 Transition State Properties for Benzyl Bromides

| Substituent Type | Effect on Ring Electron Density | Transition State Geometry | Activation Energy (ΔG‡) |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Increases | Loose, more Sₙ1-like character | Generally lowered |

The presence of two bromomethyl groups and a methoxy group creates a complex electronic environment. A full transition state analysis would need to consider the interplay of the inductive and resonance effects of all three substituents to accurately predict the energy landscapes for reactions of this compound.

Applications As a Pivotal Building Block in Advanced Chemical Synthesis

Precursor for Supramolecular Chemical Systems

In supramolecular chemistry, the focus is on designing molecules that can interact with each other to form larger, organized structures. The defined geometry of 1,2-Bis(bromomethyl)-3-methoxybenzene is highly advantageous for creating pre-organized cavities and surfaces necessary for molecular recognition and self-assembly.

Molecular hosts and receptors are molecules designed to selectively bind other molecules or ions (guests). The synthesis of such hosts often involves the reaction of building blocks like this compound with complementary nucleophilic linker molecules.

Research into similarly structured V-shaped bis(bromomethyl) compounds has demonstrated their effectiveness in constructing macrocycles capable of acting as molecular hosts. For instance, the reaction of these building blocks with diphenols or other rigid diols via Williamson ether synthesis yields macrocyclic ethers. The size and shape of the cavity within these macrocycles can be precisely controlled by the choice of the linking unit, allowing for the design of receptors for specific guests. The methoxy (B1213986) group on the benzene (B151609) ring of the parent molecule can influence the electronic properties and solubility of the resulting host, further tuning its recognition capabilities.

Table 1: Synthesis of Molecular Hosts

| Reactant | Co-reactant Type | Reaction Type | Resulting Structure |

|---|

Self-assembly is the spontaneous organization of molecules into ordered structures. The V-shaped geometry of this compound is a key feature that can direct the formation of complex supramolecular architectures. When reacted with multivalent linkers, it can lead to the formation of discrete, shape-persistent macrocycles or extended polymeric networks. These organized structures are of interest for applications in molecular electronics and catalysis. The principles of molecular recognition, driven by non-covalent interactions, guide the assembly of these intricate systems from their constituent parts.

Once a molecular host is synthesized from this compound, it can form host-guest complexes. The cavity of the host provides a binding site for a complementary guest molecule. The stability and selectivity of these complexes are governed by factors such as size, shape, and electronic complementarity between the host and guest. The aromatic surfaces of hosts derived from this building block can engage in π-π stacking interactions with aromatic guests, while the ether linkages or other functional groups incorporated during synthesis can provide sites for hydrogen bonding. These interactions are fundamental to the field of molecular recognition.

Role in the Synthesis of Diverse Heterocyclic Compounds

Formation of Spirocyclic Systems

The rigid framework and dual electrophilic nature of this compound make it a highly effective precursor for the synthesis of spirocyclic systems, particularly those containing a spiro-quaternary carbon center. This is a significant application as spirocyclic motifs are increasingly recognized for their structural complexity and three-dimensional character, which are desirable features in modern drug design. mdpi.com The primary strategy for constructing these systems involves the reaction of this compound with compounds containing active methylene (B1212753) groups.

In a typical reaction, a nucleophile generated from an active methylene compound, such as diethyl malonate or a cyclic ketone, undergoes a double alkylation with the two bromomethyl groups. This sequential substitution reaction, usually carried out in the presence of a base, leads to the formation of a new five-membered ring spiro-fused to the original benzene ring. The methoxy group on the aromatic ring can influence the reactivity and properties of the resulting spirocycle.

This methodology provides access to a variety of spiro compounds. For example, the reaction with 1,3-indanedione would yield spiro[indane-2,2'-indene] derivatives, while reaction with cyclohexane-1,3-dione would lead to the formation of spiro[ chim.itbenzopyran-1,1′-cyclohexane] systems. sigmaaldrich.com The synthesis of spiroisoxazolines through 1,3-dipolar cycloaddition reactions with 2-arylidenes-3-phenyl-1-indanones also represents a viable route to complex spiroheterocycles. researchgate.net

The general reaction scheme for the formation of a spirocyclic system from this compound and an active methylene compound is presented below:

Table 1: Illustrative Examples of Spirocycle Synthesis

| Active Methylene Compound | Resulting Spirocyclic System |

|---|---|

| Diethyl Malonate | Diethyl 6-methoxy-1H-indene-2,2(3H)-dicarboxylate |

| 1,3-Indanedione | 6'-Methoxyspiro[indane-1,2'-indene]-1',3'-dione |

This table presents hypothetical, yet chemically plausible, products based on established reactivity patterns of similar bis(bromomethyl)arenes.

Synthesis of Fused Polycyclic Heteroaromatic Frameworks

This compound serves as a valuable synthon for the construction of fused polycyclic heteroaromatic frameworks. These structures are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. nih.gov The ortho-disposed bromomethyl groups are perfectly positioned to undergo cyclization reactions with binucleophilic reagents to form fused five-membered heterocyclic rings.

A prominent application is the synthesis of substituted benzo[f]isoindole derivatives. nih.gov This is typically achieved through a condensation reaction with a primary amine (R-NH₂). The reaction proceeds via a double N-alkylation, where the nitrogen atom of the amine displaces both bromide ions, leading to the formation of the isoindole ring system fused to the methoxy-substituted benzene ring. The resulting N-substituted 6-methoxy-1,3-dihydro-2H-benzo[f]isoindole can then be subjected to oxidation to yield the fully aromatic benzo[f]isoindole-4,9-dione. This synthetic route is highly modular, as the properties of the final heteroaromatic system can be tuned by varying the substituent (R-group) on the primary amine.

Furthermore, intramolecular oxidative cyclization strategies can be employed with derivatives of this compound to generate more complex, fused polycyclic systems, such as those containing α-carboline moieties. nih.gov These reactions often utilize reagents like N-bromosuccinimide (NBS) to promote the cyclization and subsequent aromatization.

Table 2: Synthesis of Fused Heteroaromatic Systems

| Reagent | Fused Heteroaromatic Product |

|---|---|

| Benzylamine | 2-Benzyl-6-methoxy-2,3-dihydro-1H-benzo[f]isoindole |

| Aniline | 6-Methoxy-2-phenyl-2,3-dihydro-1H-benzo[f]isoindole |

This table illustrates potential products based on the reaction of this compound with various binucleophiles, by analogy to established synthetic routes. nih.gov

Contributions to Retrosynthetic Analysis

Strategic Utility in Total Synthesis of Complex Natural Product Analogues

In the field of total synthesis, the strategic disconnection of complex target molecules into simpler, readily available starting materials is a critical exercise known as retrosynthetic analysis. This compound emerges as a valuable C-ring synthon in the retrosynthesis of certain classes of natural product analogues, particularly those containing a substituted hydrobenzofuran or related fused ring systems.

A pertinent example can be found in the retrosynthetic analysis of analogues of the Amaryllidaceae alkaloids, such as haemanthamine (B1211331) and crinine. nih.govnih.gov These alkaloids feature a complex tetracyclic core. A key disconnection in the retrosynthesis of a methoxy-substituted haemanthamine analogue would involve the opening of the fused furan (B31954) ring. This leads to a precursor where the aromatic C-ring and the adjacent atoms of the furan ring can be traced back to a functionalized ortho-disubstituted benzene derivative. This compound represents a practical starting material for such a precursor, providing the necessary carbon framework and functional handles for the subsequent annulation reactions required to construct the alkaloid skeleton.

The strategic utility of this building block lies in its ability to rigidly hold two reactive electrophilic centers in a specific spatial arrangement, facilitating the stereocontrolled formation of the fused ring system characteristic of these natural products. By modifying the methoxybenzene core, synthetic chemists can generate a library of natural product analogues for structure-activity relationship (SAR) studies, which is crucial for drug discovery and development. nih.gov The synthesis of various methoxy-substituted indoles, which are precursors to many alkaloids, further highlights the importance of methoxy-activated building blocks in this area of research. chim.itnih.gov

Enabling Access to Challenging and Stereochemically Demanding Molecular Scaffolds

The synthesis of molecules with high structural and stereochemical complexity is a significant challenge in organic chemistry. This compound provides a valuable platform for accessing such challenging molecular scaffolds, primarily through the construction of quaternary stereocenters and macrocyclic systems.

The formation of spirocyclic systems from this building block, as discussed in section 4.4.2, is a direct method for the construction of all-carbon quaternary stereocenters. nih.gov When a prochiral active methylene compound is used as the nucleophile, the two successive alkylation reactions with this compound create a spiro center that is a quaternary carbon atom. The rigid ortho-orientation of the bromomethyl groups facilitates the necessary bond formations to create this sterically congested center, which is a key structural feature in many complex natural products and biologically active molecules. researchgate.net

Furthermore, the dual electrophilic nature of this compound makes it an ideal component for the synthesis of macrocycles. By reacting it with long-chain dinucleophiles under high-dilution conditions, it is possible to form large ring structures that incorporate the rigid methoxybenzene unit. The diastereoselective synthesis of such macrocycles can be achieved by employing chiral nucleophiles or catalysts, leading to stereochemically demanding molecular architectures. The use of bis(bromomethyl)benzene derivatives in the chemical macrocyclization of peptides is a testament to their utility in constructing complex, constrained systems. These challenging scaffolds are of great interest for their potential to mimic or disrupt biological interactions that are inaccessible to simpler, more flexible molecules.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. nih.gov Studies on related dimethoxybenzene derivatives have utilized DFT calculations, particularly with hybrid functionals like B3LYP, to analyze electronic characteristics. nih.govsuperfri.org These analyses focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a critical parameter for determining molecular kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it indicates that the molecule can be more easily excited. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov For 1,2-Bis(bromomethyl)-3-methoxybenzene, MEP analysis would likely show negative potential (red/yellow areas) around the oxygen atom of the methoxy (B1213986) group and the bromine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reagents. nih.govnih.gov

Global reactivity descriptors, derived from DFT calculations, quantify the reactivity of the molecule. These parameters provide a more nuanced understanding of the compound's chemical behavior.

Table 1: Key Electronic Properties and Reactivity Descriptors from DFT Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential | IP | The energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is added. |

| Electronegativity | χ | The ability of an atom to attract bonding electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of hardness, indicating high reactivity. |

This table represents typical parameters obtained from DFT calculations for aromatic compounds. The actual values for this compound would require specific computational runs.

The presence of flexible bromomethyl and methoxy side chains on the benzene (B151609) ring means that this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to minima on the potential energy surface. nih.gov

Quantum mechanical techniques are used to perform geometry optimization, a process that systematically alters the molecule's geometry to find the lowest energy arrangement. nih.gov For a molecule like this, the key degrees of freedom are the torsion angles involving the C-C bonds connecting the bromomethyl groups to the benzene ring and the C-O bond of the methoxy group. By rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. The conformations with the lowest energy are considered the most stable and are likely to be the most populated at equilibrium. Such analyses are crucial for understanding how the molecule's shape influences its reactivity and interactions. nih.gov

Beyond static structures, quantum chemical methods can be used to model chemical reactions. The bromomethyl groups are reactive sites, particularly for nucleophilic substitution reactions. DFT calculations can be employed to predict the pathways of these reactions by identifying the transition states—the highest energy points along the reaction coordinate.

By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the most favorable reaction mechanism (e.g., SN1 vs. SN2). This predictive capability is essential for designing syntheses and understanding the chemical transformations the molecule can undergo.

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are used to investigate the physical movements and interactions of atoms and molecules over time.

MD simulations can model the behavior of this compound in a solvent, providing insights into its dynamic conformational flexibility. researchgate.net In a simulation, the molecule is placed in a box of solvent molecules (e.g., water or an organic solvent), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then used to simulate the movement of each atom over short time steps. researchgate.net

These simulations can reveal how the molecule's conformation changes over time, influenced by thermal energy and interactions with the surrounding solvent molecules. This provides a more realistic picture of the molecule's structure than the static, minimum-energy conformation obtained from quantum calculations. nih.gov

The non-covalent interactions between molecules of this compound can lead to self-assembly or aggregation. MD simulations are a powerful tool for studying these phenomena. The weak intermolecular forces, such as London dispersion forces, that cause aromatic molecules to aggregate can be modeled effectively. nih.gov

Simulations can show the mechanism of aggregation, which often involves the formation of small clusters that then coalesce into larger ones. nih.gov Analysis of the simulation trajectories can reveal the preferred orientation of the molecules within an aggregate, such as parallel-displaced or T-shaped arrangements, which are common for aromatic systems. nih.gov Furthermore, techniques like Hirshfeld surface analysis can be applied to computational models to visualize and quantify intermolecular contacts. jcsp.org.pk Understanding these aggregation phenomena is important, as they can significantly affect the material properties of the compound in the solid state or in concentrated solutions.

Crystal Structure Analysis and Supramolecular Interactions

The molecular structure of this compound, featuring two bromomethyl groups and a methoxy substituent on a benzene ring, predisposes it to participate in a variety of supramolecular interactions. Analysis of analogous compounds reveals that the crystal packing is often dominated by a combination of weak hydrogen bonds and halogen...halogen contacts.

In the absence of strong hydrogen bond donors, such as O-H or N-H groups, the weaker C-H···Br and C-H···O hydrogen bonds play a pivotal role in the molecular assembly of bromomethylated methoxybenzenes.

The presence of the methoxy group introduces the possibility of C-H···O hydrogen bonds, where the oxygen atom acts as a hydrogen bond acceptor. Research on anisole (B1667542) derivatives containing bromine atoms indicates that the interplay between different types of weak hydrogen bonds can be complex. In the crystal structure of 5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene, a close analog, C-H···Br interactions are significant in the absence of stronger O-H···O bonds. researchgate.net The methoxy group's oxygen is a known strong acceptor for various hydrogen bond donors, and it is anticipated to form C-H···O interactions with neighboring molecules, further stabilizing the crystal lattice. researchgate.net

A summary of typical C-H···Br interaction geometries observed in related bromomethyl-substituted benzenes is presented in the table below.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

| C-H (aromatic) | Br | 2.8 - 3.0 | 140 - 170 |

| C-H (methyl) | Br | 2.8 - 3.1 | 130 - 160 |

Note: The data in this table is representative of interactions found in analogous bromomethyl-substituted benzene compounds and serves as an estimation for this compound.

Halogen-halogen interactions, specifically Br···Br contacts, are a defining feature in the solid-state structures of polybrominated organic compounds. nih.govdntb.gov.ua These interactions, where the distance between bromine atoms is less than the sum of their van der Waals radii (typically around 3.70 Å), are crucial in directing the molecular packing. semanticscholar.org

These Br···Br contacts are generally categorized into two types based on their geometry:

Type I: Characterized by two identical C-Br···Br angles (θ1 ≈ θ2).

Type II: Exhibits dissimilar C-Br···Br angles, with one angle (θ1) approaching 180° and the other (θ2) around 90°.

| Interaction Type | C-Br···Br Angle 1 (θ1) | C-Br···Br Angle 2 (θ2) | Br···Br Distance (Å) |

| Type I | ~150° | ~150° | 3.4 - 3.6 |

| Type II | ~170° | ~95° | 3.3 - 3.5 |

Note: This table presents typical geometric parameters for Br···Br contacts observed in analogous brominated benzene derivatives.

The collective effect of the aforementioned supramolecular interactions—C-H···Br and C-H···O hydrogen bonds, and Br···Br halogen contacts—determines the molecular packing and, consequently, the macroscopic properties of the crystalline material. The density, melting point, solubility, and even mechanical properties of the crystal are all intrinsically linked to the efficiency of its molecular packing.

For instance, the presence of extensive networks of C-H···Br and Br···Br interactions can lead to dense and stable crystal lattices with higher melting points. The specific arrangement of molecules, whether in stacked or herringbone patterns, will influence properties like refractive index and birefringence. While specific experimental data for this compound is unavailable, the analysis of its structural analogs suggests that a comprehensive understanding of its supramolecular chemistry is essential for the rational design and engineering of new materials with desired functionalities. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective and Diastereoselective Transformations

The prochiral nature of the 1,2-bis(bromomethyl) motif on the benzene (B151609) ring presents a significant opportunity for the development of novel asymmetric reactions. Future research will likely focus on transformations that can differentiate between the two bromomethyl groups or control the facial selectivity of reactions involving the aromatic core, leading to the synthesis of complex, stereochemically rich molecules.

Key research avenues include:

Asymmetric Desymmetrization: Catalytic systems employing chiral ligands could enable the selective reaction of one bromomethyl group over the other, leading to valuable chiral intermediates. Such transformations are crucial for building complex natural products and pharmaceuticals.

Catalytic Enantioselective Cyclization Reactions: This compound is an ideal precursor for forming chiral cyclic structures. By reacting it with chiral nucleophiles or using chiral catalysts, new methods for synthesizing enantiomerically pure macrocycles and heterocycles can be developed. These structures are of high interest in host-guest chemistry and as chiral ligands for asymmetric catalysis.

Diastereoselective Tandem Reactions: The two reactive sites allow for sequential or tandem reactions where the stereochemical outcome of the first reaction dictates the stereochemistry of the second. The development of such processes can significantly increase molecular complexity in a single synthetic operation, which is a powerful strategy in modern organic synthesis. nih.gov

Table 1: Potential Enantioselective Reactions and Target Molecules

| Reaction Type | Chiral Catalyst/Reagent | Potential Product Class | Significance |

| Asymmetric Mono-alkylation | Chiral Phase-Transfer Catalyst | Chiral Benzyl Halides | Versatile intermediates for further synthesis. |

| Enantioselective Cyclization | Chiral Diamine Ligands | Chiral Macrocycles | Applications in asymmetric catalysis and molecular recognition. |

| Desymmetrizing Cross-Coupling | Chiral Phosphine Ligands | Axially Chiral Biaryls | Important scaffolds in ligands and materials. nih.gov |

Green Chemistry Principles in Synthesis and Application

Aligning the synthesis and use of 1,2-Bis(bromomethyl)-3-methoxybenzene with the principles of green chemistry is a critical future direction. Research will aim to minimize environmental impact by improving reaction efficiency, reducing waste, and utilizing more sustainable methodologies. rsc.org

Greener Synthetic Routes: Current syntheses often rely on radical bromination using reagents like N-Bromosuccinimide (NBS) and initiators in chlorinated solvents. Future work will explore catalyst-driven C-H activation or photobromination in greener solvents like cyclopentyl methyl ether (CPME) or even solvent-free conditions to improve safety and reduce hazardous waste. rsc.orgugm.ac.id

Atom Economy and One-Pot Reactions: Designing multi-component reactions (MCRs) where this compound reacts with two or more other substrates in a single step can significantly improve atom economy and process efficiency. rsc.org This avoids the need for isolating intermediates, thereby saving time, resources, and energy.

Use of Renewable Feedstocks and Catalysis: While the core aromatic structure is derived from petrochemical sources, research into derivatizing bio-based phenols could provide a long-term sustainable route. Furthermore, replacing stoichiometric reagents with recyclable catalysts for reactions involving this compound is a key goal.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches

| Principle | Conventional Method | Green Chemistry Alternative | Benefit |

| Waste Prevention | Multi-step synthesis with purification at each stage. | One-pot or tandem reactions. rsc.org | Reduced solvent waste and energy consumption. |

| Safer Solvents | Use of chlorinated solvents (e.g., CCl4). | Use of water, supercritical CO2, or green organic solvents (e.g., 2-MeTHF). rsc.org | Reduced toxicity and environmental persistence. |

| Catalysis | Use of stoichiometric reagents. | Use of recyclable metal or organocatalysts. | Minimized waste, potential for lower energy requirements. |

| Atom Economy | Substitution reactions with poor atom economy. | Multi-component reactions incorporating most atoms into the final product. rsc.org | Maximized efficiency of feedstock conversion. |

Advanced Rational Design of Functional Materials through Molecular Engineering

The rigid, well-defined geometry of this compound makes it an excellent building block for the bottom-up construction of advanced functional materials through precise molecular engineering. rsc.org By strategically incorporating this unit into larger architectures, materials with tailored electronic, optical, and mechanical properties can be designed and synthesized. rsc.orgresearchgate.net

Conjugated Polymers for Electronics: This compound can serve as a cross-linker or a key monomer in the synthesis of semiconducting polymers. nih.gov The methoxy (B1213986) group allows for tuning of the electronic properties (e.g., HOMO/LUMO levels), while the rigid benzene core can enforce planarity and promote intermolecular π-stacking, which is crucial for efficient charge transport in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Porous Organic Polymers (POPs) and Frameworks (POFs): The two points of connectivity allow this compound to be used as a linker in the creation of highly porous, crystalline, or amorphous networks. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The specific geometry of the monomer dictates the pore size and topology of the resulting framework.

Shape-Memory Polymers and Self-Healing Materials: By incorporating this rigid monomer into a flexible polymer network, it can act as a "net-point" that stores strain energy. This is a key principle in the design of shape-memory polymers. Furthermore, the reversible nature of some bonds that can be formed from the bromomethyl groups could be exploited in the design of self-healing materials.

Table 3: Projected Material Properties from Molecular Engineering

| Material Class | Design Strategy | Target Property | Potential Application |

| Semiconducting Polymer | Co-polymerization with electron-accepting monomers. nih.gov | Tunable bandgap, high charge carrier mobility. | Organic electronics, sensors. |

| Porous Organic Framework | Reaction with multi-topic linkers. | High surface area, defined pore structure. | Gas storage (H2, CO2), catalysis. |

| Polymer Dielectrics | Creation of hyper-crosslinked polymers. researchgate.net | High thermal stability, low dielectric constant. | Microelectronics, insulation. |

| Biomedical Polymers | Functionalization to create amphiphilic structures. rsc.org | Biocompatibility, controlled drug release. | Drug delivery systems. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The progression towards "materials discovery" relies on the rapid synthesis and testing of large libraries of compounds. nist.govarxiv.org this compound is an ideal candidate for integration into such workflows due to its well-defined reactivity and ability to act as a foundational building block.

Automated Synthesis Platforms: Automated synthesizers can use this compound as a core reagent, reacting it with a diverse array of nucleophiles or co-monomers stored in reagent cartridges. sigmaaldrich.com This allows for the "on-demand" creation of libraries of polymers or macrocycles with systematic variations in their structure. mpg.denih.gov

High-Throughput Screening (HTS): Once material libraries are synthesized in parallel (e.g., in microarray format), HTS techniques can be used to rapidly evaluate their properties. nih.govnih.gov For example, polymer arrays could be screened for thermal stability, conductivity, fluorescence, or even biological interactions. This data-driven approach, combining automated synthesis with rapid screening, can dramatically accelerate the discovery of new materials with optimal performance for a specific application. rsc.org This iterative cycle of design, automated synthesis, and screening represents a modern paradigm for materials innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-bis(bromomethyl)-3-methoxybenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 1,2-dimethyl-3-methoxybenzene using reagents like (N-bromosuccinimide) under radical initiation. Key parameters include:

- Stoichiometry : Ensure excess brominating agent (1.5–2.0 equivalents per methyl group) to drive complete substitution .

- Temperature : Reactions are often conducted at reflux (e.g., 80–100°C in ) to balance reactivity and selectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol) is critical due to the compound’s high density (~1.86 g/cm³) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR should show two singlet peaks for the bromomethyl groups (~4.3–4.5 ppm) and a methoxy singlet (~3.8 ppm). Aromatic protons appear as a multiplet (6.7–7.2 ppm) .

- Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at 298.4 (for ), with fragmentation patterns confirming bromine isotopes .

- Elemental Analysis : Match calculated vs. observed %C, %H, and %Br to rule out impurities .